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Compound of Interest

Compound Name: 3-Acetylbenzoic acid

Cat. No.: B181652 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Acetylbenzoic acid (CAS No: 586-42-5), a valuable building block in organic synthesis and

drug development. This document is intended for researchers, scientists, and professionals in

the pharmaceutical and chemical industries, presenting key spectroscopic data (NMR, IR, and

Mass Spectrometry) in a structured and accessible format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the ¹H and ¹³C NMR data for 3-Acetylbenzoic acid.

¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.57 s 1H -COOH

8.38 - 7.89 m 2H Ar-H

7.68 - 7.55 m 1H Ar-H

7.47 t 2H Ar-H

Note: Spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

172.5 -COOH

133.8 Ar-C

130.2 Ar-C

129.3 Ar-C

128.5 Ar-C

Note: Spectrum acquired in CDCl₃ at 101 MHz.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state

(KBr) infrared spectrum of 3-Acetylbenzoic acid shows a characteristic single broad

asymmetric peak at 1686 cm⁻¹ for both the carboxylic acid and ketone C=O functional groups.

[1] This broadening is typical for hydrogen-bonded carboxylic acids. In a chloroform (CHCl₃)

solution, this combined absorption is observed at the same wavenumber.[1]

A more detailed assignment of the principal IR absorption bands is provided below.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300-2500 O-H stretch (broad) Carboxylic Acid

3100-3000 C-H stretch Aromatic

1686 C=O stretch Carboxylic Acid & Ketone

1600-1450 C=C stretch Aromatic Ring

1320-1210 C-O stretch Carboxylic Acid

950-900 O-H bend (broad) Carboxylic Acid

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. While specific experimental mass spectral data for 3-acetylbenzoic acid is not

readily available in the searched literature, the fragmentation pattern can be predicted based

on the behavior of similar compounds, such as benzoic acid and other aromatic ketones.

The molecular ion peak [M]⁺• is expected at m/z 164, corresponding to the molecular weight of

3-acetylbenzoic acid (C₉H₈O₃). Key fragmentation pathways for aromatic carboxylic acids and

ketones would likely lead to the following significant fragments:

m/z Proposed Fragment Ion Description

164 [C₉H₈O₃]⁺• Molecular Ion

149 [M - CH₃]⁺ Loss of a methyl radical

121 [M - COOH]⁺
Loss of the carboxylic acid

group

105 [C₆H₅CO]⁺
Benzoyl cation (from cleavage

of the acetyl group)

77 [C₆H₅]⁺
Phenyl cation (from loss of CO

from the benzoyl cation)

43 [CH₃CO]⁺ Acetyl cation
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Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic

techniques discussed.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 3-acetylbenzoic acid in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

For quantitative analysis, a known amount of an internal standard can be added.

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer. Proton

decoupling is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5

seconds) and a larger number of scans are generally required compared to ¹H NMR due to

the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-acetylbenzoic acid with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b181652?utm_src=pdf-body
https://www.benchchem.com/product/b181652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

The sample is typically introduced into the mass spectrometer via a direct insertion probe for

solid samples or via a gas chromatograph (GC-MS) for volatile samples. For direct insertion,

a small amount of the solid sample is placed in a capillary tube.

Ionization and Analysis:

The sample is vaporized by heating in the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 3-acetylbenzoic acid.
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Caption: General workflow for the spectroscopic analysis of 3-Acetylbenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181652#spectroscopic-data-nmr-ir-mass-spec-for-3-
acetylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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